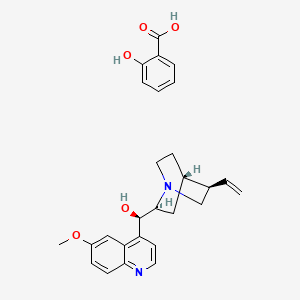

Quinine Salicylate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.C7H6O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;8-6-4-2-1-3-5(6)7(9)10/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-4,8H,(H,9,10)/t13-,14-,19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYUSTFJKJSJNC-DSXUQNDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996498 | |

| Record name | 2-Hydroxybenzoic acid--6'-methoxycinchonan-9-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750-90-3, 117-72-6 | |

| Record name | Quinine salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=750-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine salicylate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000750903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzoic acid--6'-methoxycinchonan-9-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinine salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE SALICYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DY04L71DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Chemistry Techniques for Quinine Salicylate Characterization

Chromatographic Separations and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For quinine (B1679958) salicylate (B1505791), both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable, each offering distinct advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. ontosight.ai It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). ontosight.ai The separation is based on the differential interactions of the sample components with the stationary and mobile phases. ontosight.ai Reversed-phase HPLC, often employing C18 columns, is a widely used method for the analysis of quinine and related compounds. nih.gov

Ultraviolet (UV) detection is a common and robust method used in HPLC for the analysis of compounds that absorb UV radiation. jru.edu.in Both quinine and salicylic (B10762653) acid possess chromophores that allow for their detection using this method. The selection of an appropriate wavelength is crucial for sensitivity and selectivity. For instance, quinine can be detected at various wavelengths, including 230 nm, 250 nm, 254 nm, and 330 nm. rjptonline.orgrjptonline.orggoogle.comijpsr.com One study utilized a C18 column with a mobile phase of acetonitrile, water, triethylamine, and acetic acid, setting the UV detector at 254 nm, where quinine eluted at 4.64 minutes. rjptonline.org Another method for determining quinine sulfate (B86663) in a suspension used a C18 column and a mobile phase of ammonium (B1175870) acetate (B1210297) buffer, acetonitrile, and methanol (B129727), with UV detection at 330 nm, resulting in a retention time of approximately 7.73 minutes. rjptonline.org The linearity of this method was established over a concentration range of 0.08-600.00 µg/mL. rjptonline.org

Table 1: HPLC-UV Methods for Quinine Analysis

| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|

| C18 | Acetonitrile, water, triethylamine, acetic acid (9:90:0.25:0.75) | 254 | 4.64 | rjptonline.org |

| C18 | 0.1 M Ammonium acetate pH 7.0, acetonitrile, methanol (40:25:35 v/v) | 330 | 7.73 | rjptonline.org |

| C18 | Acetonitrile, methanol, 0.001 M sodium pentanesulphonate (40:40:20) | 254 | 4.58 | rjptonline.org |

Quinine is a strongly fluorescent compound, making fluorescence detection an exceptionally sensitive method for its quantification. colby.edu This technique offers lower detection limits compared to UV detection. researchgate.net Quinine exhibits excitation maxima at approximately 250 nm and 350 nm, with an emission maximum around 450 nm in acidic solutions. nih.govlibretexts.org

Several HPLC methods with fluorescence detection have been developed for quinine analysis. One such method for determining quinine in soft drinks used a C18 column with a mobile phase of methanol, acetonitrile, and 0.1 M ammonium acetate (45:15:40 v/v/v). researchgate.net Fluorescence detection was performed with excitation at 325 nm and emission at 375 nm. researchgate.net This method had a rapid analysis time of less than 5 minutes. researchgate.net Another study reported a limit of detection for quinine of 0.004 µg/mL using fluorimetric detection, which was significantly lower than the 0.02 µg/mL achieved with spectrometric detection. researchgate.net

Table 2: HPLC-Fluorescence Detection Parameters for Quinine

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Mobile Phase | Column | Reference |

|---|---|---|---|---|

| 325 | 375 | Methanol-acetonitrile-0.1 M ammonium acetate (45:15:40 v/v) | C18 | nih.gov |

| 350 | 450 | Not specified | Not specified | researchgate.net |

| 250, 350 | 450 | Dilute acidic solutions | Not specified | nih.gov |

To enhance the accuracy and precision of quantitative analysis, an internal standard (IS) is often employed in HPLC methods. nih.gov The IS is a compound with similar chemical and physical properties to the analyte, which is added in a known concentration to both the standard and sample solutions. nih.gov This helps to correct for variations in injection volume and potential sample loss during preparation. nih.gov

For the analysis of quinine, several compounds have been utilized as internal standards. Salicylic acid itself has been used as an internal standard in a method for the simultaneous determination of quinine and chloroquine. nih.gov In this isocratic reversed-phase HPLC method, salicylic acid was used at a concentration of 0.5 ng/µL. nih.gov Other compounds used as internal standards in quinine analysis include diazepam, caffeine, and pyrimethamine. rjptonline.orgmdpi.comscispace.com The selection of an appropriate internal standard is critical; it should be well-resolved from the analyte and any other components in the sample matrix. mdpi.com

Table 3: Internal Standards Used in Quinine HPLC Analysis

| Internal Standard | Analyte(s) | Matrix | Reference |

|---|---|---|---|

| Salicylic acid | Quinine, Chloroquine | Pharmaceuticals, Biological fluids | nih.gov |

| Diazepam | Quinine | Pharmaceutical formulations | rjptonline.org |

| Caffeine | Quinine | Plant extracts | mdpi.com |

| Pyrimethamine | Quinine, 3-Hydroxyquinine (B22115), Ciprofloxacin | Human plasma | scispace.com |

Fluorescence Detection in HPLC

Gas Chromatography (GC) for Volatile Components

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. liberty.edu While quinine and salicylic acid are not inherently volatile, derivatization techniques can be employed to increase their volatility, allowing for GC analysis. mdpi.com Silylation is a common derivatization method for polar analytes like quinine, making them suitable for GC-Mass Spectrometry (GC-MS) analysis. researchgate.net

One study described a rapid GC-MS method for quantifying quinine in plasma after automated solid-phase extraction. researchgate.net Using selected ion monitoring, the method achieved a limit of detection of 12.2 µg/L and a limit of quantification of 40.6 µg/L, with a separation time of less than 12.7 minutes. researchgate.net Another method involved ultrasound-assisted dispersive liquid-liquid microextraction followed by in-port silylation for the GC-MS determination of quinine in urine. researchgate.net This approach yielded a limit of detection of 5.4 ng/mL. researchgate.net While GC is a sensitive technique, it is often more complex than HPLC for non-volatile compounds due to the need for derivatization. researchgate.net

Capillary Electrophoresis (CE) Techniques

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. mdpi.com It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com Various CE modes, including capillary zone electrophoresis (CZE), micellar electrokinetic chromatography (MEKC), and capillary isotachophoresis (CITP), have been applied to the analysis of quinine. psu.eduresearchgate.net

CE methods have been developed for the separation and determination of quinine in various matrices. psu.edu For instance, a two-dimensional CE (CITP-CZE) method with diode array detection (DAD) was used for the direct determination of quinine in human urine, achieving a low concentration limit of detection of approximately 8.6 ng/mL without extensive sample preparation. psu.edu In another application, MEKC with laser-induced fluorescence (LIF) detection provided detection limits of 10 ng/mL for quinine in body fluids with direct injection. researchgate.net The separation of quinine from its diastereomer, quinidine (B1679956), can be achieved using chiral additives in the background electrolyte. nih.gov

Table 4: List of Compounds

| Compound Name |

|---|

| 3-Hydroxyquinine |

| Acetaldehyde |

| Acetic acid |

| Acetonitrile |

| Acetylsalicyloyl chloride |

| Ammonium acetate |

| Ammonium dibasic phosphate |

| Benzoic acid |

| Benzyl penicillin |

| Caffeine |

| Carbon dioxide |

| Chloroquine |

| Cinchonidine (B190817) |

| Cinchonine |

| Cinnamic acid |

| Ciprofloxacin |

| Coumarin |

| Crystal violet |

| Cycloguanil |

| Cyproheptadine |

| Desethylchloroquine |

| Dextromethorphan |

| Diazepam |

| Diethylamine |

| Dihydroquinidine |

| Ethanol (B145695) |

| Formic acid |

| Gentamicin |

| Glucose |

| Hexylamine |

| Hydrochloric acid |

| Hydroxychloroquine |

| Lidocaine |

| Methanol |

| Paracetamol |

| Paraldehyde |

| Perchloric acid |

| Phenobarbitone |

| Phenytoin |

| Phosphoric acid |

| Potassium dihydrogen phosphate |

| Proguanil |

| Pyrimethamine |

| Pyridine dicarboxylic acid halide |

| Quassine |

| Quinidine |

| Quinine |

| Quinine salicylate |

| Quinine sulfate |

| Salicylamide |

| Salicylate |

| Salicylic acid |

| Salicyloyl chloride |

| Salol |

| Sodium dodecyl sulfate |

| Sodium hydroxide |

| Sodium pentanesulphonate |

| Sulfadoxine |

| Tetrabutylammonium bromide |

| Triethylamine |

Thin Layer Chromatography (TLC) for Purity and Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for assessing the purity of this compound and for monitoring the progress of its synthesis. oup.comjru.edu.in The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase. jru.edu.in

In the context of this compound, TLC can effectively separate the final salt product from its precursors, quinine and salicylic acid. Quinine, being a large and relatively nonpolar molecule, will have a certain retention factor (Rf), while salicylic acid, being more polar, will exhibit a different Rf value. This compound, as a salt, possesses distinct polarity and will therefore migrate to a unique Rf position on the TLC plate, different from both starting materials.

For reaction monitoring , small aliquots of the reaction mixture can be spotted on a TLC plate at different time intervals. The disappearance of the spots corresponding to quinine and salicylic acid and the appearance and intensification of a new spot for this compound would indicate the progression of the reaction toward completion.

For purity assessment , a developed chromatogram of a this compound sample should ideally show a single spot. The presence of additional spots corresponding to the Rf values of quinine or salicylic acid would indicate the presence of unreacted starting materials as impurities. The technique is also sensitive enough to detect other potential byproducts. nih.gov Visualization of the spots is typically achieved under UV light, as both the quinoline (B57606) moiety of quinine and the aromatic ring of salicylic acid are UV-active. nih.govstudylib.net

| Compound | Expected Relative Polarity | Expected Relative Rf Value * |

| Quinine | Low to Medium | High |

| Salicylic Acid | High | Low |

| This compound | Medium to High | Intermediate |

Note: Actual Rf values are dependent on the specific mobile and stationary phases used.

Spectroscopic Characterization Methodologies

Spectroscopy involves the interaction of electromagnetic radiation with matter. For this compound, various spectroscopic techniques are indispensable for confirming its formation and elucidating its detailed molecular structure.

Infrared (IR) and Raman Spectroscopy

Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. While governed by different selection rules, they provide complementary information about the functional groups present in this compound. jru.edu.in

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The formation of this compound from its precursors leads to distinct and predictable changes in the IR spectrum. farmaceut.org Techniques like Attenuated Total Reflectance (ATR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) allow for the analysis of solid samples with minimal preparation. nih.govmdpi.com

The most significant evidence of salt formation is observed in the regions of the carboxylic acid and amine groups:

Disappearance of Carboxylic O-H Stretch: Salicylic acid exhibits a very broad absorption band for the hydroxyl group of the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. researchgate.net Upon deprotonation to form the salicylate anion, this broad band disappears.

Shift in Carbonyl (C=O) Stretch: The carboxylic acid of salicylic acid shows a characteristic C=O stretching vibration around 1650-1670 cm⁻¹. researchgate.net In this compound, this is converted to a carboxylate anion (COO⁻), which results in a shift of this band to a lower frequency (typically 1550-1610 cm⁻¹ for the asymmetric stretch).

Appearance of N-H⁺ Stretch: Quinine contains two basic tertiary nitrogen atoms. Upon protonation by salicylic acid, N-H⁺ stretching bands will appear in the spectrum, often as broad bands in the 2200-3000 cm⁻¹ region, overlapping with C-H stretches.

| Functional Group | Vibrational Mode | Salicylic Acid (cm⁻¹) researchgate.net | This compound (Expected, cm⁻¹) |

| Carboxylic Acid/Carboxylate | ν(O-H) | 2500-3300 (very broad) | Absent |

| Carbonyl/Carboxylate | ν(C=O) | ~1652-1670 | ~1550-1610 (asymmetric) |

| Amine Salt | ν(N-H⁺) | Absent | ~2200-3000 (broad) |

| Aromatic Ring | ν(C=C) | ~1450-1600 | ~1450-1600 (with shifts) |

Raman spectroscopy provides complementary vibrational information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the aromatic ring systems in quinine and salicylate. mdpi.comresearchgate.net Studies on quinine have shown that its Raman spectrum is complex, with the most intense band in the fingerprint region (around 1370 cm⁻¹) deriving from a symmetric stretching mode of the quinoline ring. nih.gov This band is highly sensitive to the local chemical environment, including protonation. nih.gov

Upon formation of this compound, key changes in the Raman spectrum are expected:

The intense quinoline ring mode of quinine would likely shift in frequency, indicating protonation. nih.gov

Vibrational modes associated with the salicylic acid aromatic ring and carboxyl group would also be altered upon deprotonation. researchgate.net

Raman spectroscopy can be used to quantify the components, for instance, in the analysis of quinine in natural products like cinchona bark. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy (e.g., Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), Attenuated Total Reflectance (ATR))

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically π→π* and n→π* transitions of conjugated systems and chromophores. slideshare.net Both quinine and salicylic acid contain aromatic rings that absorb strongly in the UV region.

Quinine: Has a quinoline ring system as its primary chromophore. It exhibits strong absorption bands around 250 nm and 350 nm. libretexts.org

Salicylic Acid: The substituted benzene (B151609) ring acts as a chromophore, showing absorption maxima typically around 235 nm and 300-310 nm. studylib.netresearchgate.net

The UV-Vis spectrum of this compound is expected to be a composite of the spectra of the protonated quinine cation and the salicylate anion. The position and intensity of these absorption bands can be influenced by the solvent polarity and pH due to effects on the electronic ground and excited states. quora.com This technique is highly useful for quantitative analysis due to the strong molar absorptivity of the components.

| Component | Typical λmax 1 (nm) | Typical λmax 2 (nm) | Primary Chromophore |

| Quinine libretexts.org | ~250 | ~350 | 6-methoxyquinoline |

| Salicylic Acid studylib.netresearchgate.net | ~235 | ~303 | 2-hydroxy-substituted benzene ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, one can piece together the molecular structure. magritek.com

For this compound, the NMR spectrum will be a superposition of the signals from the quinine cation and the salicylate anion. The formation of the salt is confirmed by specific chemical shift changes compared to the free base and free acid. nih.govtlwb.com.cn

¹H NMR: The most definitive evidence of salt formation is the disappearance of the acidic proton signal of the salicylic acid's carboxyl group (which typically appears far downfield, >10 ppm). Furthermore, the protonation of the nitrogen atoms in the quinine moiety causes a significant downfield shift (to a higher ppm value) of the adjacent protons (α-protons). The aromatic protons on both the quinoline and salicylate rings will also show shifts due to the change in electronic environment. magritek.com

¹³C NMR: The carbon spectrum will also reflect the salt formation. The carboxyl carbon of salicylic acid will shift, as will the carbons adjacent to the nitrogen atoms in quinine. tlwb.com.cn Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), which shows ¹H-¹H couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded ¹H and ¹³C atoms, can be used for the complete and unambiguous assignment of all signals in the complex spectrum of this compound. tlwb.com.cn

Table of Representative ¹³C NMR Chemical Shifts (δ) in ppm

| Compound | Quinine (in CDCl₃) tlwb.com.cn | Salicylic Acid (in DMSO-d₆) farmaceut.org |

| Carbon Atom | Chemical Shift (ppm) | Chemical Shift (ppm) |

| C=O (Carboxyl) | N/A | 172.9 |

| C-OH (Aromatic) | N/A | 161.4 |

| Aromatic/Quinoline CH & C | 101.4 - 157.6 | 117.4 - 135.5 |

| C-O (Methoxy) | 55.7 | N/A |

| Aliphatic CH & CH₂ | 21.6 - 71.2 | N/A |

Note: The spectrum of this compound would show a combination of these signals with predictable shifts due to protonation/deprotonation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of chemical compounds. When analyzing an ionic salt like this compound, MS identifies the individual cationic and anionic components. In positive-ion mode, the quinine molecule is protonated, and its mass-to-charge ratio (m/z) is detected. The molecular formula of quinine is C₂₀H₂₄N₂O₂. nih.gov In the mass spectrometer, it accepts a proton ([M+H]⁺) to form an ion with an m/z of approximately 325.191. researchgate.net

Further structural information is obtained through tandem mass spectrometry (MS/MS or MS²), where the precursor ion (m/z 325.191) is isolated and fragmented. The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint for the molecule. For quinine, a primary fragmentation pathway involves the loss of a water molecule, yielding a major product ion at m/z 307.180. researchgate.net Another significant fragment is observed at m/z 160.075, which corresponds to a key structural component of the quinine molecule. researchgate.net The analysis of these fragmentation patterns is crucial for confirming the identity of the quinine moiety in a sample. researchgate.net

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is a hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. This method is highly effective for analyzing complex mixtures and confirming the presence of specific compounds like Cinchona alkaloids and their derivatives.

In the context of related compounds, research on the synthesis of quinidine salicylate ester provides a clear example of LC-ESI-MS application. Quinidine, an optical isomer of quinine, can be esterified with salicylic acid to form quinidine salicylate. kemdikbud.go.idneliti.com Analysis of this ester using LC-ESI-MS with a C-18 column identified the compound with a retention time of 6.6 minutes. kemdikbud.go.id The ESI-MS in positive-ion mode detected the protonated molecular ion ([M+H]⁺) at an m/z of 445.2115, confirming the successful synthesis of the ester. kemdikbud.go.id

While direct MS analysis of the this compound salt primarily shows the quinine cation, LC-ESI-MS can be used to quantify both the quinine and salicylate components in a formulation, often by using different ionization modes (positive for quinine, negative for salicylate).

| Analyte | Technique | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| Quinine | ESI-MS² | 325.191 [M+H]⁺ | 307.180, 160.075 | researchgate.net |

| Quinidine Salicylate (Ester) | LC-ESI-MS | 445.2115 [M+H]⁺ | Not specified | kemdikbud.go.id |

Advanced Extraction Techniques for Cinchona Alkaloids and Salicylates

The extraction of bioactive compounds from plant materials, such as Cinchona alkaloids from Cinchona bark and salicylates from sources like willow bark, has traditionally relied on conventional methods like Soxhlet extraction. mdpi.comresearchgate.net However, modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have emerged as more efficient, rapid, and sustainable alternatives. mdpi.comresearchgate.net These methods significantly reduce extraction times and solvent consumption, aligning with the principles of green chemistry. mdpi.comnih.gov

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, causing the disruption of plant cell walls and enhancing the release of target compounds into the solvent. mdpi.com This technique offers numerous advantages, including a dramatic reduction in extraction time from hours to minutes compared to conventional methods. mdpi.com

Research focused on optimizing the extraction of quinine from Cinchona officinalis bark has demonstrated the high efficiency of MAE. mdpi.comresearchgate.net A systematic study using response surface methodology identified the optimal conditions for maximizing quinine yield. mdpi.com These findings confirm that MAE is a superior method for the rapid and effective extraction of Cinchona alkaloids. mdpi.comnih.gov

| Parameter | Optimal Value |

|---|---|

| Solvent | 65% Ethanol in Water |

| Temperature | 130 °C |

| Time | 34 minutes |

| Maximum Yield | 3.93 ± 0.11 mg/g |

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to induce acoustic cavitation in the solvent. mdpi.com The formation and collapse of microscopic bubbles generate intense local pressure and temperature gradients, which enhance solvent penetration into the plant matrix and facilitate the mass transfer of bioactive compounds. mdpi.com

Like MAE, UAE has been successfully optimized for the extraction of quinine from Cinchona officinalis. mdpi.comnih.gov While the maximum yield is slightly lower than that achieved with MAE, UAE offers the significant advantage of operating at lower temperatures and for a much shorter duration, making it an exceptionally fast and energy-efficient method. mdpi.comresearchgate.net The optimal conditions for UAE were determined to be a 61% ethanol solution at 25°C for just 15 minutes. mdpi.comnih.gov This rapid process makes UAE highly suitable for high-throughput applications. nih.govtandfonline.com

| Parameter | Optimal Value |

|---|---|

| Solvent | 61% Ethanol in Water |

| Temperature | 25 °C |

| Time | 15 minutes |

| Maximum Yield | 2.81 ± 0.04 mg/g |

Structural Elucidation and Crystal Engineering of Quinine Salicylate

Single Crystal X-Ray Diffraction Analysis of Quinine (B1679958) Salicylate (B1505791)

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystal. While a comprehensive, publicly available diffraction dataset for quinine salicylate for detailed discussion is not readily found, some studies have successfully grown single crystals and reported on their characteristics. nih.govresearchgate.net

Crystals of this compound monohydrate have been reported to be monoclinic with the space group P21/c. researchgate.net The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been determined as:

a = 10.4966(1) Å

b = 8.8056(1) Å

c = 21.8603(3) Å

β = 101.074(1)° researchgate.net

It is important to note that attempts to grow single crystals of this compound have sometimes resulted in crystals of insufficient quality for a detailed diffraction data analysis suitable for a thorough discussion of its bonding and stereochemistry. nih.gov

Analysis of Intermolecular Hydrogen Bonding Networks

Comparative Crystallographic Studies with Related Alkaloids and Salicylate Derivatives

Understanding the crystal structure of this compound is enhanced by comparing it with the structures of related compounds.

Quinine itself can exist in various crystalline forms, including guest-free crystals, polymorphs (different crystal structures of the same compound), and solvatomorphs (crystals containing solvent molecules). researchgate.netscirp.orgscirp.org The guest-free crystal of quinine belongs to the P2(1) space group and exhibits a pseudo double-helical motif formed by three crystallographically independent molecules linked through N(quinoline)···H-O hydrogen bonds. researchgate.net

The study of different forms of quinine sulfate (B86663) has revealed the existence of at least two polymorphs and two solvatomorphs. scirp.org These different forms can be identified and characterized by techniques such as X-ray powder diffraction (XRPD), which shows distinct peak positions for different crystal lattices. scirp.orgscirp.org The thermal behavior of these forms, as studied by Differential Scanning Calorimetry (DSC), can reveal their thermodynamic relationships, indicating whether they are monotropically or enantiotropically related. scirp.org

The Cinchona alkaloids, including quinine, quinidine (B1679956), cinchonine, and cinchonidine (B190817), are a group of stereoisomers. sci-hub.se Even small differences in the three-dimensional arrangement of atoms (stereochemistry) can have a significant impact on their crystalline packing. researchgate.net For instance, the position of the vinyl group in quinine has been shown to cause a notable variation in the assembly of the molecules in the crystal compared to other Cinchona alkaloids. researchgate.net

A comparison of the crystal structures of the diastereomers quinine and quinidine, as well as their 9-epimers, reveals that the relative orientation of the hydroxyl and amine groups is crucial for their intermolecular interactions. asm.org The erythro configuration of the 8-amino and 9-hydroxy substituents in active antimalarial Cinchona alkaloids, as opposed to the threo configuration in their inactive epimers, leads to a significant difference in the torsion angle between the N1-H1 and C9-O12 bonds. nih.gov This stereochemical difference profoundly affects how these molecules pack in the solid state and their ability to form specific hydrogen bonds. asm.orgnih.gov

Molecular Salt Formation Involving Salicylic (B10762653) Acid

The formation of a molecular salt between quinine and salicylic acid is a classic acid-base reaction. Quinine, a ditertiary base, possesses two nitrogen atoms capable of accepting protons, while salicylic acid is a carboxylic acid that can donate a proton. slideshare.netsathyabama.ac.in The significant difference in the pKa values of quinine's basic nitrogen and salicylic acid's carboxylic group strongly favors proton transfer, leading to the formation of an ionic salt, quininium salicylate. nih.gov

The crystal structure of quininium salicylate reveals the ionic nature of the compound, where the quininium cation and the salicylate anion are held together by electrostatic forces and a network of hydrogen bonds. nih.govresearchgate.net In one reported crystal structure, the complex consists of a 1:1 salt of quinine and salicylic acid, which also incorporates a lattice water molecule. researchgate.net The components are linked by various synthons, which are recognizable patterns of intermolecular interactions. These include O-H⋯O and N+-H⋯O- hydrogen bonds that create a robust, close-packed structure. researchgate.net Specifically, the carboxylate group of the salicylate anion interacts with the protonated quinuclidinium moiety of the quinine molecule. researchgate.net The crystal structure of a quininium salicylate dihydrate has also been reported. nih.gov

The formation of such salts is a key strategy in crystal engineering to modify the properties of an API. By converting a neutral drug molecule into a salt, it is often possible to improve its solubility, dissolution rate, and stability. nih.govrsc.org The interaction between quinine and salicylic acid to form a salt has been confirmed through various analytical techniques, including single-crystal X-ray diffraction. nih.govrsc.org

Crystal Engineering Strategies for Property Modulation of this compound

Crystal engineering provides a framework for designing and synthesizing crystalline materials with desired physicochemical properties. acs.orgnih.gov For this compound, these strategies are primarily aimed at enhancing its therapeutic efficacy by improving its physical characteristics.

Quinine is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has poor aqueous solubility and high permeability. rsc.org This poor solubility can limit its absorption and bioavailability. A primary goal of forming salts like this compound is to enhance its aqueous solubility. rsc.orgajprd.com

The formation of molecular salts is a well-established technique for improving the solubility of poorly soluble drugs. nih.gov The ionic nature of a salt generally leads to better interaction with polar solvents like water compared to the neutral form of the drug. Research has demonstrated that forming molecular salts of quinine with various coformers, including aromatic acids, can significantly enhance its aqueous solubility. rsc.org

Several design principles guide the selection of coformers to enhance solubility:

pKa Rule: A significant difference between the pKa of the basic drug and the acidic coformer (typically ΔpKa > 2 or 3) is a strong indicator that salt formation will occur, which is a prerequisite for solubility enhancement via this mechanism. nih.gov

Formation of Hydrates: The incorporation of water molecules into the crystal lattice to form hydrates can also influence solubility. Hydrates can sometimes be more soluble than their anhydrous counterparts. rsc.org

In the context of this compound, the inherent properties of salicylic acid, combined with the ionic character of the salt, contribute to its solubility profile. Further strategies to modulate solubility could involve the creation of different polymorphic or solvatomorphic forms.

Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. nih.gov Solvatomorphism, often referred to as pseudopolymorphism, describes a phenomenon where a substance exists in different crystalline forms due to the incorporation of solvent molecules into the crystal lattice. rsc.orgscirp.org Both polymorphism and solvatomorphism can significantly impact the physicochemical properties of a drug, including its melting point, stability, dissolution rate, and bioavailability. nih.gov

The study of quinine salts has revealed the existence of both polymorphism and solvatomorphism. For instance, different polymorphic forms of quinine sulphate have been identified, exhibiting different thermal behaviors and dissolution rates. scirp.orgscirp.org Some forms were found to be metastable, converting to more stable forms upon heating, while others were identified as solvates containing solvent molecules like pentanol. scirp.org These studies highlight the propensity of quinine salts to form multiple crystalline structures. scirp.orgscirp.org

The potential for polymorphism and solvatomorphism in this compound necessitates thorough solid-state characterization during drug development. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Powder Diffractometry (XRPD) are essential for identifying and differentiating between various crystalline forms. rsc.orgscirp.org Understanding the relationships between these forms is critical for controlling the manufacturing process and ensuring the long-term stability of the final drug product.

Mechanistic Investigations of Component Interactions and Biological Responses in Preclinical Models

Mechanistic Pathways of Quinine (B1679958) in Model Systems

Quinine's antimalarial activity is fundamentally linked to its ability to disrupt the detoxification of heme, a toxic byproduct of hemoglobin digestion by the Plasmodium parasite within red blood cells. patsnap.com The parasite consumes hemoglobin to obtain essential amino acids. acs.org This process releases large quantities of heme, which is toxic to the parasite and can cause membrane disruption, lipid peroxidation, and protein and DNA oxidation. nih.gov

To protect itself, the parasite polymerizes heme into an inert, crystalline substance called hemozoin, also known as β-hematin. nih.govwikipedia.org This detoxification process occurs in the acidic environment of the parasite's digestive vacuole. nih.gov Quinine, being a weak base, accumulates in this acidic organelle. drugbank.com It is theorized that quinine inhibits the enzyme heme polymerase, preventing the conversion of toxic heme into non-toxic hemozoin. drugbank.com This leads to the accumulation of cytotoxic heme, which ultimately kills the parasite. patsnap.comwikipedia.orgdrugbank.com

Studies have shown that quinoline-containing antimalarials like quinine inhibit the production of amino acids from host cell cytosol at concentrations that also inhibit parasite growth. nih.gov This suggests that the primary target of these drugs is the parasite's feeding process. nih.gov The inhibition of hemozoin formation is a key mechanism, and research indicates that quinine can block every step of heme crystal growth. pnas.org Specifically, quinine employs a "step-pinning" mechanism where it binds to the flat surface faces of the growing heme crystal, in addition to the kink sites where new heme units are added, effectively halting crystallization over broad areas. pnas.org

Some research also suggests that the complex formed between quinine and heme may itself be toxic to the parasite by interfering with enzymes and inserting into membranes. pnas.org However, the primary and most widely accepted mechanism remains the inhibition of hemozoin biocrystallization. wikipedia.org

Quinine is known to modulate the function of various ion channels in excitable cells, a property that contributes to some of its therapeutic and side effects. researchgate.net Its actions on potassium (K+) and sodium (Na+) channels are particularly well-documented in preclinical models.

Potassium Channels: Quinine is a known blocker of several types of potassium channels. drugbank.comoup.com Studies on mouse Slo3 (KCa5.1) potassium channels, a major component of sperm potassium conductance, have shown that quinine inhibits these channels by binding to a hydrophobic pocket within the intracellular region of the channel pore. core.ac.uknih.govwhiterose.ac.uk This blockage is not state-dependent, meaning it can occur whether the channel is open or closed. core.ac.uknih.gov In Jurkat cells, quinine has been shown to block both the time-and voltage-dependent Kv1.3 channels and the instantaneous K+ currents (Kinst) with IC50 values of approximately 22 µM and 17 µM, respectively. researchgate.net The blocking effect on Kinst was found to be voltage-dependent, with higher potency at depolarizing potentials. researchgate.net Furthermore, quinine has been shown to inhibit KCNH6 (hERG2) channels, which are involved in the repolarization of pancreatic β cells, with an IC50 of 2.123 µM. nih.gov This inhibition leads to a prolongation of the action potential duration. nih.gov

The table below summarizes the effects of quinine on different ion channels based on preclinical studies.

| Ion Channel Type | Model System | Observed Effect | IC50 / Effective Concentration | Reference |

| Potassium Channels | ||||

| Slo3 (KCa5.1) | Xenopus oocytes expressing mouse Slo3 | Inhibition by binding to an intracellular hydrophobic pocket | Not specified | core.ac.uknih.govwhiterose.ac.uk |

| Kv1.3 | Jurkat cells | Inhibition | ~22 µM | researchgate.net |

| Instantaneous K+ (Kinst) | Jurkat cells | Voltage-dependent inhibition | ~17 µM (at zero voltage) | researchgate.net |

| KCNH6 (hERG2) | HEK293T cells | Inhibition | 2.123 µM | nih.gov |

| Whole-cell K+ currents | Spiral ganglion neurons | Voltage-dependent block | 8 µM (for a test pulse to 65 mV) | physiology.orgnih.gov |

| Sodium Channels | ||||

| Whole-cell Na+ currents | Spiral ganglion neurons | Use-dependent reduction | >20 µM | physiology.orgnih.gov |

| Rapid Na+ channel (INa) | Purkinje fibers (effect of quinidine) | Blockade of rapid depolarization | Not specified | drugbank.com |

This table is based on data from preclinical research and is for informational purposes only.

Preclinical studies have indicated that quinine can affect the microvasculature and blood flow. One of the proposed mechanisms for quinine-induced ototoxicity involves a reduction in cochlear blood flow. frontiersin.org In guinea pigs, administration of quinine has been observed to cause vasoconstriction in the small vessels of the cochlea and the stria vascularis. physiology.orgdrsanu.com The stria vascularis is crucial for maintaining the ionic composition of the endolymph, and reduced blood flow can lead to ischemia and subsequent reperfusion injury, potentially generating reactive oxygen species. drsanu.com

Quinine is known to have direct and reversible effects on the outer hair cells (OHCs) of the cochlea, which are essential for the cochlear amplifier mechanism that provides the high sensitivity and sharp frequency selectivity of hearing. nih.gov

In vitro studies on isolated OHCs from the guinea pig cochlea have demonstrated that quinine can induce changes in the cell's membrane potential, typically a hyperpolarization followed by a depolarization. nih.gov It also leads to a dose-dependent and reversible reduction in the motile responses of these cells. frontiersin.orgnih.gov This effect on OHC motility is a key aspect of its ototoxicity. drsanu.com

Interestingly, unlike some other ototoxic drugs, quinine at ototoxic doses does not appear to cause significant changes in the shape, turgor, or fine structure of the OHCs. nih.gov The mechanism appears to be more related to a loss of membrane potential and a consequent reduction in the electromotility of the OHCs. nih.gov

In an isolated temporal bone preparation, quinine has been shown to alter the mechanical response of the basilar membrane to sound, increasing the vibration amplitude at the peak of the mechanical resonance curves and enhancing the sharpness of tuning. nih.gov This suggests that quinine directly modifies the micromechanical tuning of the organ of Corti. nih.gov

The table below summarizes key findings from studies on quinine's effects on outer hair cells.

| Study Type | Model System | Key Findings | Reference |

| In Vitro | Isolated guinea pig outer hair cells | Caused hyperpolarization followed by depolarization of the cell membrane. | nih.gov |

| In Vitro | Isolated guinea pig outer hair cells | Dose-dependent and reversible diminution of evoked rapid motile responses. | frontiersin.orgnih.gov |

| In Vitro | Isolated guinea pig outer hair cells | No significant alterations in the turgor, shape, or fine structure of OHCs. | nih.gov |

| In Vitro | Isolated temporal bone preparation | Altered the micromechanical tuning of the organ of Corti. | nih.gov |

| In Vivo | Guinea pigs | Reduced the mean amplitude of electrically-evoked otoacoustic emissions, affecting OHC electromotility. | frontiersin.org |

This table is based on data from preclinical research and is for informational purposes only.

Quinine's impact on the auditory system extends beyond the cochlea to the central auditory pathway. frontiersin.org Studies in animal models suggest that quinine can alter neurotransmission at various levels.

In isolated spiral ganglion neurons, which transmit auditory information from the hair cells to the brain, quinine has been shown to broaden the action potentials at lower concentrations and reduce their amplitude at higher concentrations (>20 µM). physiology.orgnih.gov This is primarily due to its blocking effect on voltage-dependent potassium currents, with a lesser effect on sodium currents at higher concentrations. physiology.orgnih.gov The broadening of action potentials could lead to enhanced neurotransmitter release, while the reduction in amplitude could impair the reliable transmission of signals. oup.comnih.gov

Some research suggests that quinine may affect glutamatergic neurotransmission. frontiersin.orgtinnitusjournal.com Glutamate (B1630785) is the primary excitatory neurotransmitter in the auditory pathway. While direct evidence is still emerging, alterations in glutamate receptor function are a potential mechanism for some of quinine's central auditory effects. frontiersin.org

Furthermore, studies in cats have shown that quinine administration can selectively increase spontaneous firing rates in the secondary auditory cortex, which may be a neural correlate of tinnitus. thieme-connect.com

While quinine itself has some antibacterial activity at high concentrations, its more significant role in bacteriology is its ability to potentiate the effects of conventional antibiotics. frontiersin.org

Studies have investigated the interaction between quinine and ampicillin (B1664943) against both Gram-positive and Gram-negative bacteria. frontiersin.org The findings indicate that quinine can increase the antibacterial activity of ampicillin, with the interactions being largely additive. frontiersin.org This means that the combined effect is approximately equal to the sum of their individual effects.

One of the proposed mechanisms for this potentiation is the disruption of bacterial cell integrity. frontiersin.org The impact of quinine and ampicillin combinations on bacterial cell integrity has been assessed by measuring the release of potassium from the cells, a marker of membrane damage. frontiersin.org While quinine alone can be bactericidal at high concentrations (e.g., MIC of 1000 µg/mL against E. coli and S. aureus), its ability to enhance the efficacy of β-lactam antibiotics like ampicillin at lower, more clinically relevant concentrations is of greater interest. frontiersin.org This synergistic or additive effect has important implications for the treatment of co-infections, which are common in regions where malaria is endemic. frontiersin.orgnih.govmdpi.comajtmh.org

Modulation of Neurotransmission in Auditory Pathway Models

Mechanistic Pathways of Salicylate (B1505791) in Model Systems

The salicylate component of Quinine Salicylate engages with multiple molecular and cellular pathways, as demonstrated in a variety of preclinical and in vitro models. These interactions underpin its pharmacological and physiological effects, extending from enzyme inhibition to the modulation of neuronal activity and cellular membrane characteristics.

Inhibition of Cyclooxygenase (COX) Enzymes and Prostaglandin (B15479496) Synthesis

A primary mechanism of salicylate is its influence on the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation. Unlike aspirin (B1665792) (acetylsalicylic acid), which irreversibly acetylates and inhibits both COX-1 and COX-2, salicylic (B10762653) acid is a poor direct inhibitor of purified COX enzymes in vitro. pnas.orgpnas.orgresearchgate.net However, it effectively reduces prostaglandin synthesis in intact cells. pnas.org

The inhibition of prostaglandin synthesis is also a key factor in salicylate's effects on the auditory system. By inhibiting cochlear COX, salicylate is thought to increase levels of arachidonic acid, which in turn sensitizes NMDA receptors, contributing to auditory nerve excitation. nih.gov

Modulation of Arachidonic Acid Metabolites

Salicylate's influence extends beyond prostaglandin synthesis to the broader metabolism of arachidonic acid, a precursor for various bioactive lipids. Arachidonic acid is metabolized through two main pathways: the cyclooxygenase pathway, leading to prostaglandins and thromboxanes, and the lipoxygenase pathway, which produces leukotrienes and hydroxyeicosatetraenoic acids (HETEs). google.com

In vitro studies using human polymorphonuclear (PMNL) and mononuclear (MNL) leukocytes have demonstrated that aminosalicylates can modulate both pathways. nih.govtandfonline.com For instance, olsalazine, an aminosalicylate, was shown to reduce the synthesis of leukotriene B4 (LTB4) as well as 5-HETE, 11-HETE, 12-HETE, and 15-HETE. nih.govtandfonline.com Salicylate's inhibition of COX activity can lead to an accumulation of its substrate, arachidonic acid. nih.gov This increase in arachidonic acid has been shown in preclinical models to enable NMDA receptor responses in the cochlea, a mechanism proposed to underlie salicylate-induced tinnitus. nih.gov In alveolar macrophages from wheezy infants, acetylsalicylate was used to demonstrate the presence of inducible cyclooxygenase, highlighting the complex regulation of arachidonic acid metabolism. atsjournals.org Therefore, by altering the activity of key enzymes like COX and lipoxygenase, salicylate can shift the balance of arachidonic acid metabolites, influencing cellular signaling and inflammatory processes. google.comnih.gov

Influence on Outer Hair Cell Electromotility and Membrane Conductance

In preclinical models, salicylate has been shown to directly impact the function of cochlear outer hair cells (OHCs), which are responsible for amplifying sound within the inner ear. This effect is central to the temporary hearing loss associated with high doses of the drug. nih.gov Salicylate reversibly diminishes the electromotility of OHCs, which is their ability to change length in response to electrical signals. nih.govmolbiolcell.org

Studies on isolated guinea pig OHCs revealed a dose-dependent and reversible reduction in both cell turgidity and electromotility upon exposure to sodium salicylate at concentrations from 0.05 to 10 mM. nih.govtandfonline.com This loss of motility is believed to impair the cochlear amplifier function in vivo. nih.govcambridge.org In addition to motility changes, salicylate also alters the membrane conductance of OHCs. nih.govcambridge.org However, the change in membrane conductance appeared to occur later than the effects on cell shape and motility and was not found to be dose-dependent or reversible in one study. nih.govtandfonline.com Another proposed mechanism involves the reduction of the potassium current (IK,n), mediated by KCNQ4 channels, in OHCs. physiology.org This reduction leads to depolarization of the OHC, which in turn reduces the driving force for the transduction current and subsequent electromotility. physiology.org

| Parameter | Observed Effect | Model System | Key Findings | Reference |

|---|---|---|---|---|

| Electromotility | Dose-dependent, reversible diminution | Isolated guinea pig OHCs | Concentrations of 0.05 to 10 mM caused loss of motility. | nih.gov |

| Cell Shape | Reversible loss of turgidity and cell flattening | Isolated guinea pig OHCs | Changes in shape occurred alongside motility changes. | nih.govcambridge.org |

| Membrane Conductance | Increased conductance | Isolated guinea pig OHCs | Effect occurred later than motility changes; was not reversible or dose-dependent in the study. | nih.govcambridge.org |

| KCNQ4 Potassium Current (IK,n) | Concentration-dependent, reversible reduction | Guinea pig OHCs & KCNQ4-expressing CHO cells | Leads to OHC depolarization, reducing the driving force for electromotility. | physiology.org |

Competitive Antagonism at Specific Molecular Binding Sites (e.g., Chloride Binding)

A key molecular mechanism for salicylate's effect on OHCs is its action as a competitive antagonist at a specific anion-binding site on the motor protein prestin. frontiersin.orgaudiology.org Prestin is essential for the electromotility of OHCs, and its function is sensitive to intracellular anions, particularly chloride (Cl⁻). nih.gov

Research has demonstrated that the negatively charged salicylate anion competes with chloride for this binding site on prestin. frontiersin.orgaudiology.orgnih.gov This competitive antagonism inhibits the voltage-dependent conformational changes of prestin that generate the mechanical force for OHC motility. frontiersin.org The similarity in the dose-dependency of action between salicylate and the chloride-channel blocker 9-anthracenecarboxylic acid (9-AC) further supports the idea of competition at a common or overlapping binding site. nih.govresearchgate.net The inhibitory effect of these blockers is enhanced when the intracellular chloride concentration is reduced, providing strong evidence for a competitive relationship. nih.govresearchgate.net Atomically detailed molecular dynamics simulations also support this, showing that salicylate binding to a model membrane can displace chloride ions from the bilayer-water interface. acs.org

| Finding | Model System | Implication | Reference |

|---|---|---|---|

| Salicylate anion competes with chloride for a binding site on the prestin motor protein. | In vitro OHCs | Inhibits prestin's function, leading to reduced OHC electromotility. | frontiersin.orgaudiology.org |

| The inhibitory effect of blockers like 9-AC and salicylate is increased when intracellular chloride is reduced. | OHC patch-clamp electrophysiology | Confirms a competitive interaction between the blocker and chloride ions. | nih.govresearchgate.net |

| The IC50 for inhibition by 9-AC shifts from ~928 µM to 79 µM when chloride concentrations are lowered. | OHC patch-clamp electrophysiology | Quantifies the chloride-sensitivity of the antagonist binding site. | nih.gov |

| Salicylate binding to lipid bilayers displaces chloride from the interface. | Molecular dynamics simulations | Provides a biophysical basis for salicylate-chloride competition at the membrane surface. | acs.org |

Effects on GABAergic Neurotransmission in Brain Slice Models

In addition to its peripheral effects in the cochlea, salicylate directly modulates neuronal activity within the central nervous system. A significant body of research using brain slice models points to the inhibition of GABAergic neurotransmission as a key central mechanism of salicylate. researchgate.netnih.govplos.org Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain.

Electrophysiological recordings from brain slices of various regions, including the auditory cortex, hippocampus, and dorsal raphe nucleus, have shown that salicylate reduces the effectiveness of inhibitory synapses. frontiersin.orgresearchgate.netplos.orgnih.gov In hippocampal CA1 neurons, sodium salicylate was found to enhance neuronal excitation by reducing inhibitory GABAergic transmission without affecting basal excitatory transmission. researchgate.net It significantly inhibited the amplitude of both evoked and miniature inhibitory postsynaptic currents (mIPSCs), suggesting a direct reduction of GABA-A receptor-mediated responses. researchgate.net

Similarly, in the auditory cortex, salicylate has been shown to decrease the frequency and amplitude of spontaneous inhibitory postsynaptic currents in pyramidal neurons. frontiersin.orgnih.gov In the dorsal raphe nucleus, sodium salicylate was found to suppress the activity of GABAergic neurons, but not serotonergic neurons, and to reduce GABAergic mIPSCs in serotonergic neurons, suggesting a presynaptic mechanism of action. plos.orgnih.gov This widespread suppression of GABAergic inhibition is thought to contribute to the neural hyperactivity associated with conditions like tinnitus. frontiersin.orgnih.gov

Interactions with Cellular Membrane Properties (e.g., Lipid Bilayers)

Salicylate, as an amphiphilic molecule, interacts directly with the lipid bilayer of cellular membranes, altering their physical and electrical properties. acs.orgnih.gov These interactions are considered a component of its pharmacological effects, separate from its actions on specific proteins like COX or prestin. nih.gov

Molecular dynamics simulations and experimental studies on model membranes, such as giant unilamellar vesicles, have provided detailed insights into these interactions. Salicylate has been observed to associate at the water-lipid interface, penetrating the bilayer. acs.org This interaction can influence the membrane's electrostatic potential and dielectric properties. acs.org

Investigation of Synergistic or Antagonistic Mechanistic Interplay between Quinine and Salicylate Components in vitro and in Preclinical Animal Models

Comparative Studies of Mechanistically Induced Biological Responses

Preclinical research has often focused on comparing the biological responses induced by quinine and salicylate individually, particularly in the context of ototoxicity, a known side effect of both substances at high doses. These comparative studies provide a foundation for understanding how their mechanisms might interact within the this compound compound.

A significant area of investigation has been the effect of these compounds on the auditory system. Both quinine and salicylate are known to induce reversible hearing impairment and tinnitus in animal models. nih.gov Studies in rats have been instrumental in comparing the development and time course of tinnitus induced by either salicylate or quinine. researchgate.netmdpi.com While both can induce a tinnitus-like state, the characteristics of these effects can differ. For instance, in rat models, quinine-induced changes in acoustic startle response, an indicator of tinnitus, were observed at a higher pitch (20 kHz) but with more variability among subjects compared to salicylate. researchgate.net

The mechanisms underlying these auditory effects appear to be multifactorial and partially overlapping, yet distinct at the molecular level. nih.govnih.gov Both compounds are thought to act on the outer hair cells of the cochlea. nih.govnih.gov Quinine is believed to interfere with the motor protein prestin and block mechanotransducer (MET) channels. nih.gov Salicylate also affects outer hair cells and can reduce their electromotility, leading to a decrease in the cochlea's neural sensitivity. researchgate.netnih.gov Furthermore, salicylate has been shown to inhibit the enzyme cyclooxygenase, which is not a primary mechanism of quinine. nih.gov

Interestingly, a degree of synergistic or at least additive effect is suggested by studies where both drugs have been shown to protect against permanent hearing damage caused by aminoglycosides like gentamicin. nih.gov This protective action is thought to depend on the functioning of mechanoelectric transducer (MET) channels, suggesting a shared pathway of interaction. nih.gov

In studies on the central auditory system of cats, both quinine and salicylate were found to selectively increase spontaneous firing rates in the secondary auditory cortex (AII), while reducing them in the primary auditory cortex (AI) and anterior auditory field (AAF). nih.gov This suggests a similar overarching impact on the central processing of auditory information, which could be relevant to the perception of tinnitus.

The following table summarizes the comparative findings from preclinical studies on the biological responses to quinine and salicylate individually.

| Biological Response | Quinine | Salicylate | Shared/Divergent Mechanisms |

| Ototoxicity (Hearing Loss) | Induces reversible sensorineural hearing impairment. nih.gov Acts on outer hair cells. nih.gov | Induces reversible sensorineural hearing impairment. nih.gov Acts on outer hair cells and reduces their electromotility. researchgate.netnih.gov | Both affect outer hair cells, but through partially different molecular actions. nih.gov |

| Tinnitus Induction | Induces tinnitus-like behavior in rats, with effects at higher pitches (e.g., 20 kHz). researchgate.net | Induces tinnitus-like behavior in rats. researchgate.netmdpi.com | Both induce tinnitus, but the specific perceptual characteristics may differ. researchgate.net |

| Effect on Auditory Cortex | Increases spontaneous firing rates in the secondary auditory cortex (AII) and decreases them in the primary auditory cortex (AI). nih.gov | Increases spontaneous firing rates in the secondary auditory cortex (AII) and decreases them in the primary auditory cortex (AI). nih.gov | Both agents show similar effects on the spontaneous activity of neurons in different auditory cortical fields. nih.gov |

| Neuroprotective Effects | Protective against gentamicin-induced hearing damage. nih.gov | Protective against gentamicin-induced hearing damage. nih.gov | Shared protective effect suggests interaction with the same target or pathway (MET channels). nih.gov |

| Mechanism of Action | Blocks mechanotransducer (MET) channels and the motor protein prestin. nih.gov | Inhibits cyclooxygenase and affects outer hair cell electromotility. researchgate.netnih.gov | The primary molecular targets and mechanisms are largely distinct. nih.govnih.gov |

While these studies compare the two components, direct research into the synergistic or antagonistic mechanistic interplay of the this compound compound itself is limited. The data suggests that while their effects can be similar at a systemic level (e.g., inducing tinnitus), their underlying molecular mechanisms are not identical. This presents the possibility of either additive effects, where both components contribute to a response via different pathways, or more complex interactions that have yet to be fully elucidated in preclinical models.

Computational Chemistry and Theoretical Modeling of Quinine Salicylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the electronic Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and reactivity. bme.hu

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. scirp.org It is instrumental in performing geometry optimization to find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface) and in exploring the energy landscapes of different conformations. nih.govacs.org For Cinchona alkaloids like quinine (B1679958), DFT calculations, often using the B3LYP functional, have been employed to study their conformational behavior, which is key to understanding their catalytic activity and interaction with biological targets. nih.govacs.orgcompchemhighlights.org

Studies on quinine and its diastereomer quinidine (B1679956) have used DFT at the B3LYP/6-31+G(d,p) level to identify stable conformers, including those with intramolecular hydrogen bonds (IHB). nih.gov Such calculations reveal that while IHB-containing conformers may not always be the lowest in energy, their relative stability is low enough for them to be relevant to the compound's biological activity. nih.gov Similarly, DFT has been used to investigate salicylate (B1505791) complexes, for example, with metal cations, to understand how intermolecular interactions affect the molecule's structure and hydrogen bonding. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter derived from DFT, indicating the chemical reactivity and kinetic stability of the molecule. scirp.orguobaghdad.edu.iq

Table 1: Examples of DFT Functionals and Basis Sets Used in Studies of Quinine and Salicylate Analogs

| Molecule/System | DFT Functional | Basis Set | Focus of Study | Reference |

|---|---|---|---|---|

| Cinchona Alkaloids | B3LYP, M06-2X | Modest to high level (e.g., def2-TZVPP) | Reaction mechanisms, Stereoselectivity | nih.govcompchemhighlights.org |

| Quinine/Quinidine | B3LYP, MP2 | 6-31+G(d,p) | Conformational analysis, Intramolecular H-bonds | nih.gov |

| Methyl Salicylate Complexes | M06-2X | 6-311++G(d,p) | Cation-π interactions, Solvent effects | researchgate.net |

| 1-butyl-3-methylimidazolium salicylate | B3LYP-D3, M06-2X | Not specified | Equilibrium geometries, Inter-ion interactions | nih.gov |

| Salicylic (B10762653) Acid on Halloysite | Periodic DFT | Not specified | Surface interaction and complex formation | unipi.it |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

For large systems, such as a drug molecule interacting with a biological receptor or solvated in a liquid, full quantum mechanical calculations are computationally prohibitive. Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by dividing the system into two regions. nih.gov The electronically important part (e.g., the active site of an enzyme and the bound ligand) is treated with a high-accuracy QM method, while the remainder of the system (e.g., the rest of the protein and solvent) is described using a more computationally efficient MM force field. nih.govresearchgate.net

A notable application of this approach involved studying salicylate's interaction with a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer. nih.gov In this simulation, the QM region consisted of salicylate molecules and their immediate water solvation shell, which were treated with DFT (B3LYP/6-311G*). The larger lipid and water environment was handled by the OPLS-AA molecular mechanics force field. nih.gov This QM/MM approach was crucial for accurately calculating the atomic charges on salicylate within the complex biological environment, which were then used in larger-scale classical molecular dynamics simulations. nih.gov Such methods would be ideal for modeling quinine salicylate's interaction with its biological targets, providing a balance between accuracy and computational feasibility. researchgate.net

Analysis of Electrostatic Potentials and Charge Distribution

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It maps the charge distribution in 3D space around a molecule, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

DFT studies on salicylate-containing ionic liquids have used MEP surfaces to elucidate charge distribution and reactivity. nih.gov For salicylate interacting with a lipid bilayer, simulations showed that it significantly influences the electrostatic potential at the water-lipid interface. nih.gov Similarly, for quinine, MEP analysis has been used to identify the sites favorable for intermolecular interactions, such as hydrogen bonding, which are critical for its biological function. scirp.org The combination of the electron-rich aromatic rings and hydroxyl/carboxyl groups in this compound would create a complex MEP surface, guiding its interaction with receptors and other molecules.

Prediction and Interpretation of Vibrational Spectra through Theoretical Methods

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Theoretical calculations are essential for the accurate assignment and interpretation of these experimental spectra. mdpi.com By using DFT methods, it is possible to calculate the harmonic vibrational frequencies of a molecule in its optimized geometry.

For example, theoretical studies on acetylsalicylic acid have shown excellent agreement between vibrational frequencies calculated with DFT (B3LYP/6-311G**) and experimental FT-IR and Raman spectra, allowing for detailed vibrational assignments. researchgate.net In studies of salicylic acid adsorbed on clay nanotubes, DFT calculations helped to characterize the nature of the interaction (e.g., monodentate vs. bidentate complex) by comparing the calculated frequencies of the carboxylate moiety with the experimental IR spectra. unipi.it While experimental spectra of this compound are available, theoretical calculations would be necessary to definitively assign the observed vibrational modes and to understand how the formation of the salt and intermolecular hydrogen bonding in the crystal lattice perturb the vibrations of the individual quinine and salicylate moieties.

Molecular Dynamics Simulations for Intermolecular Interactions and Dynamics

While quantum chemical methods provide insight into static electronic structures, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

Simulation of Solvation Effects and Solvent Interactions

The behavior of a drug molecule is profoundly influenced by its solvent environment. MD simulations are particularly powerful for modeling solvation effects by explicitly including solvent molecules (like water) and tracking their interactions with the solute.

Atomically-detailed MD simulations have been used to investigate the interaction of salicylate with a lipid bilayer in an aqueous environment. nih.gov These simulations revealed that salicylate associates at the water-lipid interface, penetrates the bilayer, and can displace other ions like chloride. nih.gov Another study used MD simulations to investigate the formation of a molecular complex between riboflavin (B1680620) and sodium salicylate in an aqueous medium, revealing a stacked conformation driven by hydrophobic interactions. researchgate.net

Furthermore, MD simulations have been employed to study the encapsulation of quinine in biodegradable polymeric nanoparticles. nih.gov These simulations provided molecular-level insights into how quinine molecules interact with the polymer core and with each other through π-stacking and hydrogen bonding, which are critical factors for designing effective drug delivery systems. nih.gov For this compound, MD simulations in an aqueous environment would be essential to understand its solubility, aggregation behavior, and the dynamics of its interaction with biological membranes.

Theoretical Mechanistic Elucidation and Reaction Pathway Analysis

Theoretical and experimental studies have demonstrated the potent catalytic activity of quinine in certain reactions involving salicylate derivatives. A key example is the hypochlorous acid (HOCl)-induced chlorination of salicylate. Research has shown that this reaction can be accelerated by several orders of magnitude in the presence of catalytic amounts of tertiary amines, with quinine exhibiting the highest activity among the catalysts tested. nih.gov

The mechanism behind this catalytic effect involves the rapid generation of a reactive quaternary chloroammonium ion. In the case of quinine, its quinuclidine (B89598) substituent, a bicyclic tertiary amine, reacts with HOCl to form a particularly reactive chloro derivative (QN+Cl). nih.gov This intermediate acts as a chain carrier in a catalytic cycle, efficiently transferring chlorine to the salicylate molecule. nih.gov

The efficacy of the catalysis is dependent on the basicity of the tertiary amine and the pH of the medium. For highly basic amines like the quinuclidine moiety in quinine, the rate of catalytic salicylate chlorination increases with pH around the neutral range (pH 7). nih.gov This is contrasted with less basic amines, where the rate may decrease with increasing pH. nih.gov The high reactivity of the chloro-quinuclidinium ion, combined with its resistance to autocatalytic decomposition, makes quinine a superior catalyst for this specific transformation of salicylate. nih.gov

Molecular docking and other computational modeling techniques have been utilized to explore the interactions between this compound derivatives and biological receptors, providing insights into their potential mechanisms of action. These studies are crucial for structure-based drug design. orientjchem.orgnih.gov